molecular formula C15H12Cl2N2O3S B13366364 2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13366364
M. Wt: 371.2 g/mol
InChI Key: ZPKIGMLSKIRRNG-UHFFFAOYSA-N
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Description

2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a dichlorophenyl group, an amino group, an oxoethyl group, and a methylthio group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 3,5-dichloroaniline with ethyl 2-(methylthio)nicotinate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as pyridine, at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 3,5-dichloroaniline attacks the carbonyl carbon of ethyl 2-(methylthio)nicotinate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
  • 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12Cl2N2O3S

Molecular Weight

371.2 g/mol

IUPAC Name

[2-(3,5-dichloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H12Cl2N2O3S/c1-23-14-12(3-2-4-18-14)15(21)22-8-13(20)19-11-6-9(16)5-10(17)7-11/h2-7H,8H2,1H3,(H,19,20)

InChI Key

ZPKIGMLSKIRRNG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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